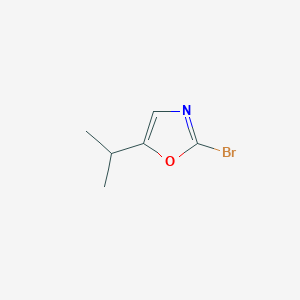

![molecular formula C14H17BrN2OS B3014725 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 865544-45-2](/img/structure/B3014725.png)

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

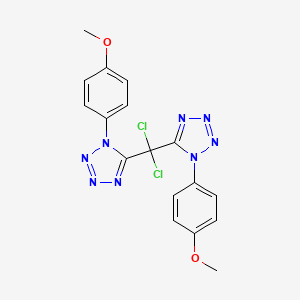

6-bromobenzo[d]thiazol-2(3H)-one is a compound that has been synthesized and studied for its potential cytotoxic and antibacterial activities . It’s been used to derive 1,2,3-triazole derivatives, which have shown good cytotoxicity against human cancer cell lines MCF-7 and HeLa .

Synthesis Analysis

The 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one involve 1,3-dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen

Gastroprotective Properties

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide has demonstrated potential in gastroprotective applications. Ebrotidine, a compound with a similar structure, was reported to have H2-receptor antagonistic properties combined with cytoprotective agents. It does not rely on endogenous prostaglandin generation but enhances mucosal responses, improving the protective qualities of mucus gel, which is crucial for ulcer healing and maintaining mucosal integrity (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Presence and Implications

The presence and fate of compounds with similar structures in aquatic environments have been a concern. Studies on parabens, which contain phenolic hydroxyl groups like thiazole derivatives, show that they are ubiquitous in surface water and sediments. This calls for more research on their environmental impact, stability, and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Brominated Flame Retardants

The structural analogs of this compound are used in flame retardants. Recent reviews have focused on their occurrence in indoor air, dust, consumer goods, and food, highlighting the increasing application of these compounds and the need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

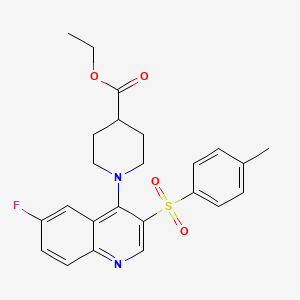

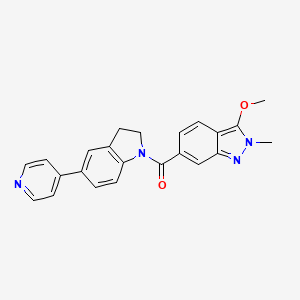

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives, like the one , have been extensively studied for their therapeutic potential. They are known for their broad spectrum of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, neuroprotective, and antitumor properties. The diversity and potential of thiazole derivatives in medicinal chemistry have been highlighted in various reviews, indicating a significant interest in these compounds for drug development (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2OS/c1-3-5-6-13(18)16-14-17(4-2)11-8-7-10(15)9-12(11)19-14/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYLJWTFOTNHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B3014647.png)

![5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3014648.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3014655.png)

![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-N-(2,2-dimethylpropyl)prop-2-enamide](/img/structure/B3014658.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B3014662.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3014665.png)